3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and a 2-methylpiperidin-1-yl group attached via a propyl linker. The presence of a sulfanylidene group adds to its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary target of this compound, also known as SR-01000143213, is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane . This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
SR-01000143213 interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation of the protein . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side of the protein . As a result, TASL undergoes degradation .
Biochemical Pathways
The compound’s interaction with SLC15A4 disrupts the SLC15A4-TASL adapter module, which is part of the TLR7/8-IRF5 signaling pathway . This pathway is involved in the activation of the immune response to nucleic acids . By interrupting this pathway, SR-01000143213 prevents downstream proinflammatory responses .
Result of Action
The molecular effect of SR-01000143213’s action is the degradation of TASL, which interrupts the TLR7/8-IRF5 signaling pathway . On a cellular level, this leads to a reduction in proinflammatory responses . Considering that all components involved have been genetically associated with systemic lupus erythematosus and that SR-01000143213 blocks responses in disease-relevant human immune cells from patients, the study represents a proof-of-concept for the development of therapeutics against this disease .
Preparation Methods
The synthesis of 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Propyl Linker: The propyl linker can be introduced via alkylation reactions using propyl halides.
Attachment of the 2-Methylpiperidin-1-yl Group: This step involves the nucleophilic substitution reaction where the 2-methylpiperidin-1-yl group is introduced.
Incorporation of the Sulfanylidene Group:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanylidene group, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the propyl linker or the sulfanylidene group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: These compounds are studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the sulfanylidene group and the 2-methylpiperidin-1-yl moiety, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-12-6-2-3-9-19(12)10-5-11-20-15(21)13-7-4-8-17-14(13)18-16(20)22/h4,7-8,12H,2-3,5-6,9-11H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJWNPCASXEXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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